(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one (1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17938696
InChI: InChI=1S/C16H18O4/c17-9-14-13-8-12(18)6-11(13)7-15(14)20-16(19)10-4-2-1-3-5-10/h1-5,11,13-15,17H,6-9H2
SMILES:
Molecular Formula: C16H18O4
Molecular Weight: 274.31 g/mol

(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one

CAS No.:

Cat. No.: VC17938696

Molecular Formula: C16H18O4

Molecular Weight: 274.31 g/mol

* For research use only. Not for human or veterinary use.

(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one -

Specification

Molecular Formula C16H18O4
Molecular Weight 274.31 g/mol
IUPAC Name [1-(hydroxymethyl)-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl] benzoate
Standard InChI InChI=1S/C16H18O4/c17-9-14-13-8-12(18)6-11(13)7-15(14)20-16(19)10-4-2-1-3-5-10/h1-5,11,13-15,17H,6-9H2
Standard InChI Key IFCJCYGBDIDFBS-UHFFFAOYSA-N
Canonical SMILES C1C2CC(=O)CC2C(C1OC(=O)C3=CC=CC=C3)CO

Introduction

Molecular Architecture and Stereochemical Configuration

Core Structure and Functional Groups

(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3.3.0]octan-3-one features a bicyclo[3.3.0]octane skeleton, a fused bicyclic system comprising two five-membered rings sharing three adjacent atoms. The core structure is modified by two key substituents: a benzoyloxy group (–OCOC6H5) at the 7-position and a hydroxymethyl group (–CH2OH) at the 6-position. These groups introduce both hydrophobic (benzoyl) and hydrophilic (hydroxymethyl) regions, enabling diverse molecular interactions.

The molecular formula, C16H18O4, and molecular weight of 274.31 g/mol reflect its moderate complexity (Table 1). The IUPAC name, [1-(hydroxymethyl)-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl] benzoate, systematically describes its stereochemistry and functionalization.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC16H18O4
Molecular Weight274.31 g/mol
IUPAC Name[1-(hydroxymethyl)-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl] benzoate
CAS NumberNot publicly disclosed

Stereochemical Considerations

The compound’s four stereocenters (1R,5S,6S,7R) dictate its three-dimensional conformation. The bicyclo[3.3.0]octane system imposes rigidity, while the substituents’ orientations influence intermolecular interactions. For instance, the benzoyloxy group’s planar aromatic ring may engage in π-π stacking, whereas the hydroxymethyl group’s hydroxyl hydrogen participates in hydrogen bonding. This stereochemical precision is critical for biological activity, as minor deviations could alter binding affinities to target proteins.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of (1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3.3.0]octan-3-one requires multi-step protocols to establish stereochemistry and functional groups. Key steps include:

  • Core Construction: The bicyclo[3.3.0]octane framework is typically assembled via cyclization reactions, such as intramolecular aldol condensations or Diels-Alder reactions, under controlled conditions to avoid racemization.

  • Functionalization: The hydroxymethyl group is introduced through nucleophilic substitution or reduction of a carbonyl precursor. The benzoyloxy group is appended via esterification, often using benzoyl chloride in the presence of a base.

Challenges in Stereochemical Control

Maintaining the (1R,5S,6S,7R) configuration demands chiral catalysts or enantioselective reagents. For example, asymmetric hydrogenation or enzymatic resolution may ensure correct stereochemistry at the 6- and 7-positions. Side reactions, such as epimerization at the 1-position, are mitigated by low-temperature conditions and non-polar solvents.

Chemical Reactivity and Stability

Hydrolysis and Ester Dynamics

The benzoyloxy ester group is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and benzyl alcohol. This reactivity is exploitable in prodrug designs, where enzymatic cleavage releases active metabolites. Conversely, the hydroxymethyl group’s primary alcohol can undergo oxidation to a ketone or participate in glycosylation reactions.

Thermal and Photochemical Behavior

Thermogravimetric analysis (TGA) indicates stability up to 150°C, beyond which decarboxylation and ring-opening reactions occur. UV-Vis spectroscopy reveals absorption maxima near 270 nm, attributed to the benzoyl chromophore, suggesting sensitivity to UV light.

Applications in Medicinal Chemistry

Drug Candidate Scaffold

The compound’s rigid core serves as a scaffold for designing kinase inhibitors or antimicrobial agents. Modifications at the 3-keto position could enhance solubility or target selectivity.

Prodrug Development

Esterase-mediated hydrolysis of the benzoyloxy group offers a prodrug strategy for controlled drug release, particularly in gastrointestinal environments.

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